molecular formula C15H22N4O3 B8111778 (5,6-Dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-yl)(morpholino)methanone

(5,6-Dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-yl)(morpholino)methanone

Cat. No.: B8111778
M. Wt: 306.36 g/mol
InChI Key: IIZSFRCCHKRZBI-UHFFFAOYSA-N
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Description

(5,6-Dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-yl)(morpholino)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-yl)(morpholino)methanone typically involves multi-step organic reactions. The initial steps often include the formation of the imidazo[2,1-c][1,4]oxazine core, followed by the introduction of the piperidine and morpholino groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-yl)(morpholino)methanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5,6-Dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-yl)(morpholino)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific molecular configuration. It may also serve as a probe in biochemical assays.

Medicine

In medicine, (5,6-Dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-yl)(morpholino)methanone has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5,6-Dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5,6-Dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-yl)(morpholino)methanone stands out due to its spirocyclic structure, which imparts unique chemical properties and reactivity. This structural feature allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

morpholin-4-yl(spiro[5,6-dihydroimidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c20-13(18-7-9-21-10-8-18)12-11-19-6-5-17-14(19)15(22-12)1-3-16-4-2-15/h5-6,12,16H,1-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZSFRCCHKRZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=NC=CN3CC(O2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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